Econazole nitrate is classified as an antifungal agent that disrupts the integrity of fungal cell membranes, leading to cell death. It is utilized in both clinical and over-the-counter settings for treating conditions like vulvovaginal candidiasis (thrush) and other dermatophytic infections. Gyno-Pevaryl is recognized for its efficacy against a range of fungi, including dermatophytes and certain Gram-positive bacteria .
The synthesis of econazole nitrate involves several steps that typically include the formation of its imidazole ring and subsequent modifications to introduce the nitrate group. While specific proprietary methods may vary among manufacturers, the general approach includes:
The precise parameters such as temperature, pressure, and reaction times are optimized based on laboratory studies to maximize yield and minimize by-products.
Econazole nitrate has a complex molecular structure characterized by its imidazole ring, which is essential for its biological activity. The molecular formula of econazole nitrate is , indicating the presence of chlorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation in solution or solid-state.
Econazole nitrate participates in various chemical reactions primarily through its functional groups:
These reactions underscore the compound's effectiveness as an antifungal agent.
Econazole exerts its antifungal effects primarily through:
These combined actions contribute to its efficacy against a broad spectrum of fungal pathogens.
Econazole nitrate possesses several notable physical and chemical properties:
These properties are critical for formulation development and therapeutic effectiveness.
Gyno-Pevaryl has several applications within clinical settings:
Clinical trials have demonstrated Gyno-Pevaryl's safety profile with minimal systemic absorption following vaginal application, making it suitable for use during pregnancy under medical supervision .
The emergence of imidazole antifungals in the mid-20th century marked a paradigm shift from toxic systemic polyenes (like amphotericin B) to safer topical agents. Early polyenes, while effective against systemic mycoses, exhibited dose-limiting nephrotoxicity and poor solubility, restricting their utility for superficial infections [2] [6]. The discovery of clotrimazole (1969) and miconazole (1971) as broad-spectrum imidazole antifungals addressed this gap. Their mechanism centered on selective inhibition of fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis—a critical component of fungal cell membranes not present in mammalian cells. This conferred a superior safety profile for mucosal and cutaneous applications [5] [6].
Imidazoles demonstrated potent activity against dermatophytes (Trichophyton, Microsporum, Epidermophyton) and yeasts (Candida albicans and non-albicans species), common culprits in vulvovaginal and skin infections. Crucially, their lipophilic nature enhanced skin and mucosal penetration, while limited systemic absorption minimized toxicity—key advantages over systemic polyenes [5]. However, first-generation agents faced formulation challenges: clotrimazole’s instability in aqueous creams and miconazole’s variable solubility spurred further molecular optimization. This drive led to the synthesis of econazole nitrate, designed to enhance stability and broaden the antifungal spectrum [5] [9].
Table 1: Key Early Imidazole Antifungals and Their Limitations
Compound (Introduction Year) | Primary Formulation | Spectrum | Key Limitations |
---|---|---|---|
Clotrimazole (1969) | Topical cream, solution | Broad (Dermatophytes, Candida spp.) | Chemical instability in aqueous bases; Local irritation |
Miconazole (1971) | Topical cream, powder | Broad (Includes some Gram-positive bacteria) | Variable solubility; Crystallization in formulations |
Ketoconazole (1981 - Systemic) | Oral tablets | Systemic mycoses | Hepatotoxicity; Drug interactions (CYP450 inhibition) |
Econazole nitrate, synthesized in 1969 and introduced commercially in the 1970s, represented a significant refinement within the imidazole class. Its chemical structure, 1-{2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole nitrate, optimized interactions with fungal CYP51 while enhancing physicochemical properties. Key innovations included:
A critical evolution was the shift from prolonged (7-14 day) to short-course (3-day) regimens. A pivotal 1976 multicenter trial (n=996) established that 150mg econazole vaginal ovules administered for 3 days achieved cure rates equivalent to longer regimens, significantly improving patient compliance [1]. Subsequent innovations focused on:
Table 2: Evolution of Econazole Nitrate Formulations for Vaginal Candidiasis
Formulation Type | Key Components/Innovation | Clinical Advantages | Representative Study/Product |
---|---|---|---|
1% Vaginal Cream (1970s) | Econazole nitrate 1% in cream base | 86.7% mycological cure (14-day course) | Gyno-Pevaryl® Cream [8] |
150mg Vaginal Ovules (Late 1970s) | Econazole nitrate 150mg in hard fat (Witepsol) | Equivalent efficacy with 3-day course; High compliance | Multicenter trial (n=996) [1] |
Econazole/Benzydamine FDC Ovules (2020s) | Econazole 150mg + Benzydamine 6mg; Anti-inflammatory synergy | Rapid symptomatic relief + antifungal action; Low systemic absorption | Phase I Study (NCT02720783) [7] |
1% Topical Gel (2023) | Carbopol® 940 gel with Capmul® MCM C8 solubilizer | Enhanced drug release kinetics; Improved solubility and spreadability | PMC10743284 [3] |
The commercialization of econazole nitrate was underpinned by strategic intellectual property (IP) protection initially focused on composition-of-matter patents covering its novel imidazole structure (circa 1969-1970). These patents emphasized its distinct advantages: greater in vitro potency against Candida spp. and dermatophytes, and formulation stability over clotrimazole [9]. As compound patents expired, secondary innovation drove IP extensions:
Commercial positioning leveraged econazole’s broad-spectrum activity and short-course convenience against competing azoles (e.g., miconazole’s 7-day regimens). Marketing emphasized its efficacy against non-albicans Candida (e.g., C. glabrata)—a growing clinical concern. However, the rise of triazoles (fluconazole, with single-dose oral efficacy for VVC) in the 1990s challenged topical dominance, necessitating econazole’s repositioning towards:
Table 3: Key Patent Strategy Evolution for Econazole Nitrate
Era | Primary IP Focus | Examples | Commercial Objectives |
---|---|---|---|
1970s (Early) | Compound Protection | Core imidazole derivatives with substituted phenyl groups | Establish market exclusivity for novel molecule |
1980s-1990s | Formulation Innovations | Hydrogels (Carbopol®); Solubilized creams; 3-day ovules | Extend patent life; Improve efficacy/compliance |
2000s-Present | Combinations & Process | Econazole + Benzydamine FDC; Optimized synthesis pathways | Differentiate from oral triazoles; Reduce manufacturing cost |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7